molecular formula C16H13FN4O2S B2714368 3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione CAS No. 862980-38-9

3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione

Cat. No.: B2714368
CAS No.: 862980-38-9
M. Wt: 344.36
InChI Key: PZSKREBNRZFTPR-UHFFFAOYSA-N
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Description

The compound “3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The review focuses particularly on the synthetic protocols and biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling, and mechanistic studies of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazin-6-yl moiety attached to a 4-fluorophenyl group via a sulfur atom . The exact molecular structure would require more specific information or advanced analytical techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Structural Studies

Compounds with structural similarities to "3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione" have been synthesized and characterized to explore their chemical properties and potential as pharmacological agents or materials. For example, synthesis efforts have led to the creation of various derivatives that incorporate elements like fluorophenyl and triazolopyridazine, aiming to investigate their structural characteristics and reactivity (Aggarwal et al., 2019; Astakhov et al., 2018).

Biological Activity

Several studies have focused on the biological activities of compounds structurally related to "this compound," with a particular interest in their potential as therapeutic agents:

  • Anticancer Properties : Compounds in this category have been evaluated for their anticancer activities against various cancer cell lines, showing promising results that suggest potential therapeutic applications (Chowrasia et al., 2017; Sunil et al., 2010).
  • Antioxidant Activity : The antioxidant capabilities of certain derivatives have been studied, suggesting potential for the development of treatments or supplements aimed at combating oxidative stress (Tumosienė et al., 2020).

Future Directions

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have profound importance in drug design, discovery, and development . It is hoped that this review article will

Properties

IUPAC Name

3-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O2S/c1-9(22)15(10(2)23)24-14-8-7-13-18-19-16(21(13)20-14)11-3-5-12(17)6-4-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKREBNRZFTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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